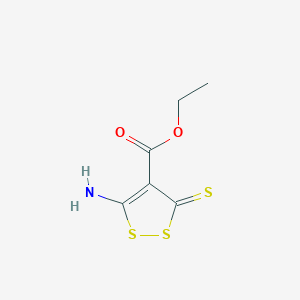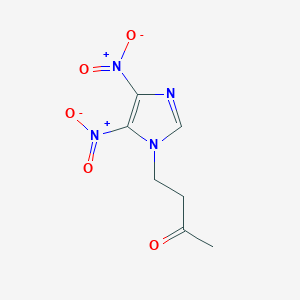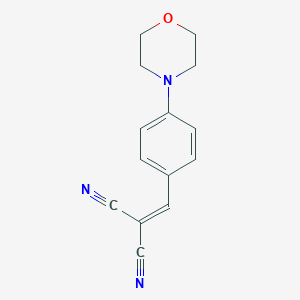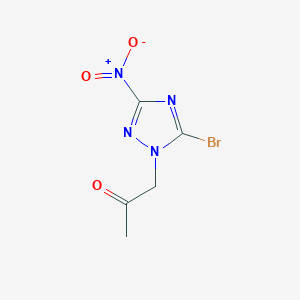
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one, also known as BNTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. BNTP is a versatile building block that can be used to synthesize a wide range of compounds with diverse biological and physical properties.
Mechanism Of Action
The mechanism of action of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one depends on the specific compound that is synthesized from it. However, in general, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one acts as a reactive electrophile that can undergo nucleophilic addition reactions with various nucleophiles, such as amines, thiols, and carboxylic acids. This reactivity allows 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one to be used as a versatile building block for the synthesis of various bioactive compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one depend on the specific compound that is synthesized from it. However, in general, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives have been shown to exhibit various biological activities, including cytotoxicity, antimicrobial activity, anti-inflammatory activity, and herbicidal activity. These effects are believed to be due to the ability of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one to interact with various biological targets, such as enzymes, receptors, and DNA.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one as a building block for the synthesis of bioactive compounds is its versatility. 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one can be easily modified to introduce various functional groups and structural motifs, allowing for the synthesis of a wide range of compounds with diverse biological activities. Another advantage of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. However, one limitation of using 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is its reactivity, which can make it challenging to handle and purify. Additionally, the biological activity of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives can vary depending on the specific compound that is synthesized, making it important to carefully design and test each compound.
Future Directions
There are many future directions for research on 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives. One area of interest is the synthesis of novel bioactive compounds with improved potency and selectivity. Another area of interest is the development of new applications for 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one in areas such as materials science and agriculture. Additionally, there is a need for further research on the mechanism of action of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives, as well as their potential toxicity and environmental impact. Overall, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is a promising building block that has the potential to contribute to many areas of scientific research.
Synthesis Methods
The synthesis of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one involves the reaction of 5-bromo-3-nitro-1H-1,2,4-triazole with acryloyl chloride in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the bromine atom by the acryloyl group, followed by cyclization to form the triazole ring. The resulting product is a yellow crystalline solid that can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used in various scientific research applications, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In agriculture, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used as a herbicide and fungicide, due to its ability to inhibit the growth of weeds and fungi. In materials science, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used as a precursor for the synthesis of metal-organic frameworks and other functional materials.
properties
CAS RN |
53866-15-2 |
|---|---|
Product Name |
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one |
Molecular Formula |
C5H5BrN4O3 |
Molecular Weight |
249.02 g/mol |
IUPAC Name |
1-(5-bromo-3-nitro-1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C5H5BrN4O3/c1-3(11)2-9-4(6)7-5(8-9)10(12)13/h2H2,1H3 |
InChI Key |
ICBILSDFLPQPBP-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br |
Canonical SMILES |
CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



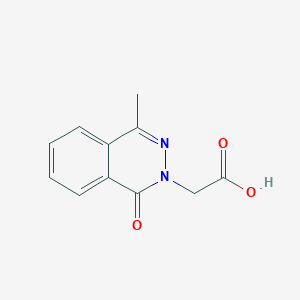
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
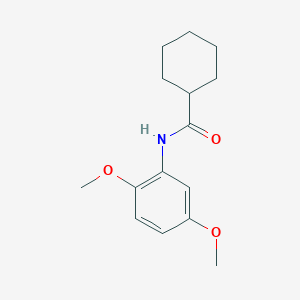
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
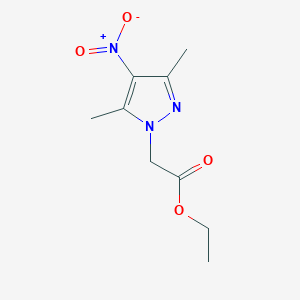
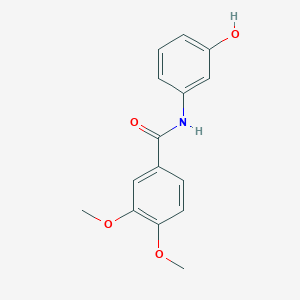
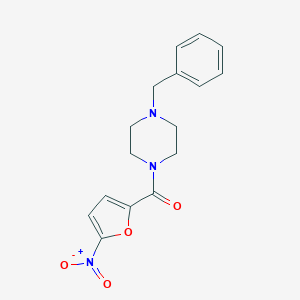
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

